molecular formula C17H25NO3 B13801171 3-(2'-Methylpiperidino)propyl phenoxyacetate CAS No. 63906-45-6

3-(2'-Methylpiperidino)propyl phenoxyacetate

Katalognummer: B13801171
CAS-Nummer: 63906-45-6
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: DPFSZEXJIOUDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2’-Methylpiperidino)propyl phenoxyacetate is an organic compound with the molecular formula C17H25NO3 It features a phenoxyacetate ester linked to a 3-(2’-methylpiperidino)propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl phenoxyacetate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2’-Methylpiperidino)propyl phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetate compounds.

Wissenschaftliche Forschungsanwendungen

3-(2’-Methylpiperidino)propyl phenoxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2’-Methylpiperidino)propyl phenoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenoxyacetic acid derivatives: Compounds with similar ester or amine groups.

    Piperidine derivatives: Compounds containing the piperidine ring structure.

Uniqueness

3-(2’-Methylpiperidino)propyl phenoxyacetate is unique due to its specific combination of a phenoxyacetate ester and a 3-(2’-methylpiperidino)propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

63906-45-6

Molekularformel

C17H25NO3

Molekulargewicht

291.4 g/mol

IUPAC-Name

3-(2-methylpiperidin-1-yl)propyl 2-phenoxyacetate

InChI

InChI=1S/C17H25NO3/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-21-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3

InChI-Schlüssel

DPFSZEXJIOUDSW-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1CCCOC(=O)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.